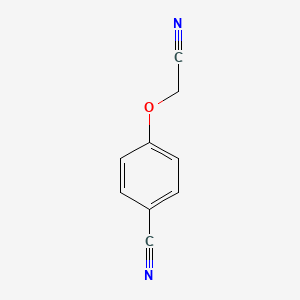

4-(Cyanomethoxy)benzonitrile

Description

4-(Cyanomethoxy)benzonitrile is a benzonitrile derivative featuring a cyanomethoxy (-OCH₂CN) substituent at the para position of the benzene ring. This compound belongs to a broader class of benzonitrile-based molecules, which are extensively studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science . The cyanomethoxy group combines an ether linkage with a nitrile moiety, imparting unique electronic and steric properties that influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

4-(cyanomethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWBBBGCACYSHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyanomethoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with cyanomethylating agents. One common method is the reaction of 4-hydroxybenzonitrile with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyanomethoxy)benzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The cyanomethoxy group can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Nucleophilic Substitution: Substituted benzonitriles.

Reduction: 4-(Aminomethoxy)benzonitrile.

Oxidation: 4-(Cyanomethoxy)benzoic acid.

Scientific Research Applications

4-(Cyanomethoxy)benzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of new materials with specific properties.

Pharmaceutical Research: It may be explored for its potential biological activities and as a building block for drug development.

Chemical Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(Cyanomethoxy)benzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, if explored, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzonitrile derivatives are characterized by substituents that modulate their electronic, physical, and bioactive profiles. Below is a comparative analysis of 4-(Cyanomethoxy)benzonitrile with key analogs:

Nonlinear Optical (NLO) Properties

- 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile : Showed a high hyper-Rayleigh scattering (βHRS) value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, attributed to extended π-conjugation from the ethynyl linkage and oxazole ring .

- Comparison: The cyanomethoxy group’s shorter conjugation length compared to ethynyl or phenyloxazole substituents may limit NLO performance, but its polar nature could enhance dipole moments for alternative applications.

Enzyme Inhibition

- 4-(2-Phenylthiazol-4-yl)benzonitrile : Synthesized as a Sortase A inhibitor, where the thiazole ring facilitated hydrophobic interactions with the enzyme .

Physical and Chemical Properties

Key properties inferred from analogs:

- Molecular Weight : ~177 g/mol (comparable to 4-(Methoxymethoxy)benzonitrile, MW 163.18 ).

- Melting Point : Expected to be higher than methoxy analogs (e.g., 212–214°C for oxadiazole derivative 7.XXIX ) due to the nitrile’s polarity.

- Solubility: Lower aqueous solubility than hydroxyl or amino-substituted benzonitriles (e.g., 4-(ethylaminomethyl)benzonitrile ) but higher than nonpolar derivatives.

Biological Activity

4-(Cyanomethoxy)benzonitrile is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula: C₉H₈N₂O

- Molecular Weight: 160.17 g/mol

- Structure: The compound consists of a benzonitrile moiety with a cyanomethoxy group attached, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in cellular signaling.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties: Studies have shown that the compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.

- Neuroprotective Effects: Preliminary data indicate that it may protect neurons from oxidative stress, making it a candidate for further investigation in neurodegenerative diseases.

Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated:

- Inhibition of Cell Proliferation: The compound reduced cell viability by approximately 60% at a concentration of 50 µM.

- Mechanism: Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound induces apoptosis through mitochondrial pathways.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 40 |

Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was tested against common pathogens such as E. coli and S. aureus:

- Minimum Inhibitory Concentration (MIC): The MIC was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

- Mechanism: The compound appears to disrupt bacterial cell membrane integrity, leading to cell lysis.

Neuroprotective Effects

A recent investigation into the neuroprotective properties of the compound involved:

- In vitro Models: Neuronal cells were exposed to oxidative stress conditions, and treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS).

- Potential Applications: These findings suggest its potential use in therapies for neurodegenerative disorders such as Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.